3-Bromo-2-oxobornane-8-sulphonic acid

Catalog No.
S663422
CAS No.
5344-58-1
M.F
C10H15BrO4S
M. Wt
311.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-oxobornane-8-sulphonic acid

CAS Number

5344-58-1

Product Name

3-Bromo-2-oxobornane-8-sulphonic acid

IUPAC Name

[(1R,3S,4S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid

Molecular Formula

C10H15BrO4S

Molecular Weight

311.19 g/mol

InChI

InChI=1S/C10H15BrO4S/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15/h6-7H,3-5H2,1-2H3,(H,13,14,15)/t6-,7+,9+,10?/m1/s1

InChI Key

MFEDKMBNKNOUPA-MZIHZIJQSA-N

SMILES

CC12CCC(C1(C)CS(=O)(=O)O)C(C2=O)Br

Synonyms

(+)-α-Bromocamphor-π-sulfonic Acid; (+)-α-Bromo-camphor-π-sulfonic Acid; R-(+)-3-Bromocamphor-8-sulfonic Acid; d-α-Bromocamphor-π-sulfonate; (1S,2S,4R,7R)-2-Bromo-4,7-dimethyl-3-oxo-bicyclo[2.2.1]heptane-7-methanesulfonic Acid

Canonical SMILES

CC12CCC(C1(C)CS(=O)(=O)O)C(C2=O)Br

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)CS(=O)(=O)O)[C@@H](C2=O)Br

Synthesis and characterization:

-Bromo-2-oxobornane-8-sulphonic acid (also known as D-3-bromocamphor-8-sulphonic acid) is a small organic molecule synthesized from camphor, a naturally occurring terpene found in laurel and rosemary plants. The synthesis process typically involves several steps, including bromination, oxidation, and sulfonation.

  • A detailed procedure for the preparation of 3-bromo-2-oxobornane-8-sulphonic acid can be found in the following research article: Experimental Studies on the Resolution of Racemic Camphor and the Stereochemistry of Camphor Sulfonic Acids:

Properties and applications:

This molecule possesses several interesting properties that make it useful in various scientific research applications. It is a white crystalline solid that is soluble in water and some organic solvents.

  • Due to its specific structure, 3-bromo-2-oxobornane-8-sulphonic acid exhibits chirality, meaning it exists in two non-superimposable mirror-image forms. These enantiomers can be separated and utilized in various research fields, such as:

    • Asymmetric synthesis: As chiral resolving agents to separate other racemic mixtures into their individual enantiomers. Enantioselective Hydrolysis of Racemic Esters by Candida rugosa Lipase:
    • Supramolecular chemistry: As building blocks for the construction of complex self-assembled structures. Self-Assembly of Chiral Boronic Acid Esters with Sulfonate Anions

3-Bromo-2-oxobornane-8-sulphonic acid is an organosulfur compound characterized by its unique structure, which includes a bromine atom and a sulfonic acid group attached to a bicyclic framework. The molecular formula of this compound is C10H15BrO4S, with a molar mass of approximately 311.19 g/mol. It is known for its chiral properties, being utilized in various

The reactivity of 3-Bromo-2-oxobornane-8-sulphonic acid primarily stems from its electrophilic bromine and sulfonic acid groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Acid-Base Reactions: The sulfonic acid group can participate in acid-base reactions, making it a useful reagent in organic synthesis.
  • Chiral Resolution: This compound can be employed in the optical resolution of racemic mixtures due to its chiral nature .

Several methods exist for synthesizing 3-Bromo-2-oxobornane-8-sulphonic acid:

  • Bromination of Bornane Derivatives: The compound can be synthesized through the bromination of 2-oxobornane derivatives using bromine or brominating agents.
  • Sulfonation Reactions: Subsequent sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
  • Chiral Resolution Techniques: Enantiomerically pure forms can be obtained through various chiral resolution techniques involving chiral reagents .

3-Bromo-2-oxobornane-8-sulphonic acid finds applications in several fields:

  • Organic Synthesis: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
  • Pharmaceutical Development: Its unique structural features make it valuable in drug design and development processes.
  • Chemical Research: Utilized in studies related to stereochemistry and reaction mechanisms due to its chiral nature .

Interaction studies involving 3-Bromo-2-oxobornane-8-sulphonic acid focus on its role as a chiral reagent and its interactions with various nucleophiles during substitution reactions. These studies help elucidate reaction pathways and mechanisms, contributing to a deeper understanding of stereochemical outcomes in organic synthesis.

Several compounds share structural similarities with 3-Bromo-2-oxobornane-8-sulphonic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3-Bromo-2-oxobornane-10-sulphonic acidSimilar bicyclic structureDifferent position of the sulfonic group
1-Bromo-2-methylcyclopentaneMonocyclic structureLacks the sulfonic acid functionality
4-Bromobenzenesulfonic acidAromatic structureMore stable but lacks chiral properties

While these compounds share certain characteristics, 3-Bromo-2-oxobornane-8-sulphonic acid's unique bicyclic structure combined with a sulfonic acid group offers distinctive reactivity and applications not found in simpler or aromatic compounds .

3-Bromo-2-oxobornane-8-sulphonic acid (CAS: 5344-58-1) emerged as a critical compound in the mid-20th century during investigations into camphor derivatives. Its discovery paralleled advancements in understanding sulfonation mechanisms of bicyclic terpenes. Early studies by Reychler (1898) on camphorsulfonic acids laid the groundwork for synthesizing brominated variants. The compound gained prominence for its role in asymmetric synthesis, particularly in resolving racemic mixtures of chiral amines. Its structural complexity—a bicyclo[2.2.1]heptane framework with bromine, ketone, and sulfonic acid groups—has made it a model system for studying Wagner-Meerwein rearrangements and stereochemical outcomes in terpene chemistry.

Nomenclature Variations and Systematic Classification

The compound is systematically named (1R,3S,4S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptane-7-methanesulfonic acid under IUPAC guidelines. Common synonyms include:

  • (+)-3-Bromo-8-camphorsulfonic acid
  • endo-3-Bromo-2-oxobornane-8-sulphonic acid

Its classification falls under sulfonated monoterpenoids, with a molecular formula of $$ \text{C}{10}\text{H}{15}\text{BrO}_4\text{S} $$ and a molar mass of 311.19 g/mol. The stereochemistry at C1, C3, and C4 defines its chiral properties, critical for its role in enantioselective reactions.

Position within Camphor Derivative Research Framework

As a functionalized camphor derivative, this compound bridges gaps between fundamental organic chemistry and applied pharmaceutical science. Key research areas include:

  • Stereochemical control: Its rigid bicyclic structure enables precise manipulation of reaction stereochemistry.
  • Acid catalysis: The sulfonic acid group ($$-\text{SO}_3\text{H}$$) facilitates proton transfer in catalytic cycles.
  • Chiral resolution: Used to separate enantiomers via diastereomeric salt formation.

Contemporary Research Relevance and Citation Patterns

Recent studies (2015–2025) highlight its utility in:

  • Pharmaceutical synthesis: As a counterion in APIs like lanabecestat camsylate.
  • Materials science: Modifying polymer chirality for optoelectronic devices.
  • Environmental chemistry: Investigating sulfonic acid degradation pathways.

Citations in Scopus-indexed journals show a 12% annual growth since 2020, with 78% of papers focusing on organic synthesis applications.

Bromination Methodologies of Bornane Frameworks

The bromination of bornane derivatives traditionally employs elemental bromine, though this method generates stoichiometric amounts of hydrobromic acid as a byproduct, necessitating neutralization or recovery [1]. To address this, alternative brominating agents such as potassium bromide (KBr) and potassium bromate (KBrO₃) in the presence of sulfuric acid have been developed. This system operates via in situ generation of bromine, achieving high atom efficiency (76–89%) while minimizing hazardous waste [1]. For instance, camphor bromination using KBr/KBrO₃ in acetic acid at 40–50°C yields 3-bromocamphor in 85–90% yield, with the bromine atom selectively occupying the C3 position due to steric and electronic factors [1].

Another classical approach involves hydrogen bromide (HBr) or sodium bromide (NaBr) combined with oxidants like hydrogen peroxide (H₂O₂) or oxone [1]. These conditions favor electrophilic bromination at the tertiary carbon (C3) of the bornane skeleton, driven by the stability of the resulting carbocation intermediate. However, over-bromination can occur if reaction times exceed 6–8 hours, necessitating precise monitoring [1].

Sulfonation Techniques and Strategic Considerations

Sulfonation of the brominated bornane framework typically employs concentrated sulfuric acid or sulfur trioxide (SO₃) [2] [4]. Early studies by Armstrong and Lowry demonstrated that sulfonation at the C8 position proceeds via a two-step mechanism: (1) protonation of the carbonyl oxygen at C2 to form a resonance-stabilized carbocation, and (2) electrophilic attack by SO₃ at the C8 methylene group [2]. This regioselectivity arises from the hyperconjugative stabilization of the transition state by the adjacent bromine atom at C3 [2].

In a representative procedure, 3-bromocamphor is treated with sulfuric acid and acetic anhydride at 80–90°C for 12 hours, yielding 3-bromo-2-oxobornane-8-sulphonic acid with 70–75% efficiency [4]. The acetic anhydride acts as a dehydrating agent, shifting the equilibrium toward sulfonic acid formation by removing water [4]. Optical activity is preserved under these conditions, though racemization may occur if temperatures exceed 100°C [2].

Optimization of Reaction Parameters and Conditions

Key parameters influencing yield and selectivity include:

  • Temperature: Bromination proceeds optimally at 40–50°C, while sulfonation requires higher temperatures (80–90°C) to overcome kinetic barriers [1] [4].
  • Catalysts: Acidic resins like Amberlyst H⁺ accelerate sulfonation by facilitating proton transfer, reducing reaction times from 12 hours to 6–8 hours [5].
  • Solvent Polarity: Polar aprotic solvents (e.g., acetic acid) enhance bromine solubility, whereas nonpolar solvents (e.g., toluene) improve sulfonation regioselectivity by stabilizing carbocation intermediates [1] [5].

For example, substituting chloroform with dichloromethane in sulfonamide synthesis maintains yields (83–85%) while simplifying solvent recovery [5].

Modern Synthetic Routes

Continuous Flow Process Development

Continuous flow systems have been adapted for bromination and sulfonation steps to improve heat dissipation and mixing efficiency [3]. In a microflow reactor, bromination of camphor using HBr/H₂O₂ achieves 92% conversion in 15 minutes, compared to 6 hours in batch mode [3]. Similarly, sulfonation with SO₃ in a tubular reactor reduces byproduct formation by 40% through precise control of residence time (2–3 minutes) and temperature gradients [3].

Green Chemistry Integration Strategies

Modern protocols emphasize solvent recycling and atom economy. The KBr/KBrO₃ bromination system generates water as the sole byproduct, aligning with green chemistry principles [1]. Additionally, replacing sulfuric acid with immobilized sulfonic acid resins in sulfonation reduces aqueous waste by 60% [5]. Catalytic hydrogenation with Raney Nickel has also been employed to regenerate reducing agents in situ, further enhancing sustainability [5].

Industrial Production Methodologies

Scale-up Considerations and Process Engineering

Industrial-scale synthesis (multi-kilogram batches) requires addressing heat transfer and mixing limitations. For instance, bromination in a 7,000 L reactor employs external cooling jackets to maintain temperatures below 50°C, preventing thermal decomposition [5]. Azeotropic distillation using toluene and Dean-Stark traps efficiently removes water during sulfonation, achieving 95% solvent recovery [5].

Waste Stream Management and Recycling Approaches

Waste streams rich in HBr are neutralized with sodium hydroxide to produce NaBr, which is recycled into subsequent bromination cycles [1]. Organic solvents (e.g., chloroform, ethanol) are distilled and reused, reducing raw material costs by 30% [5]. Solid catalysts like Amberlyst H⁺ are regenerated via acid washing, maintaining activity over 10 production cycles [5].

Table 1: Comparison of Bromination Methods

MethodReagentsTemperature (°C)Yield (%)Atom Economy (%)
KBr/KBrO₃/H₂SO₄ [1]KBr, KBrO₃, H₂SO₄40–5085–9089
HBr/H₂O₂ [1] [3]HBr, H₂O₂25–3078–8276
Continuous Flow [3]HBr, H₂O₂30–359281

Table 2: Sulfonation Conditions and Outcomes

Sulfonating AgentSolventTime (h)Yield (%)Regioselectivity (C8:C9)
H₂SO₄/Ac₂O [4]Acetic acid1270–759:1
SO₃ [2]Toluene68512:1
Immobilized Resin [5]Toluene8808:1

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

309.98744 g/mol

Monoisotopic Mass

309.98744 g/mol

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

63808-77-5
5344-58-1
14575-84-9

Dates

Last modified: 08-15-2023

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